molecular formula C11H5Cl2NO4 B1607965 5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride CAS No. 638160-09-5

5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride

Cat. No.: B1607965
CAS No.: 638160-09-5
M. Wt: 286.06 g/mol
InChI Key: YASHGRDOYUBRTA-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride is an organic compound with the molecular formula C11H5Cl2NO4 It is a derivative of furan, a heterocyclic organic compound, and contains both chloro and nitro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde and furan-2-carboxylic acid.

    Formation of Intermediate: The aldehyde group of 4-chloro-3-nitrobenzaldehyde is first converted to a corresponding alcohol using a reducing agent such as sodium borohydride.

    Cyclization: The intermediate is then subjected to cyclization with furan-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the furan ring.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride (SOCl2) to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for the reduction of the nitro group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for the oxidation of the furan ring.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, and thioesters.

    Reduction: Formation of 5-(4-Chloro-3-aminophenyl)furan-2-carbonyl chloride.

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: The compound is a valuable building block in organic synthesis for the preparation of complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride involves its reactive functional groups:

    Carbonyl Chloride Group: This group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids.

    Nitro Group: The nitro group can undergo reduction to form an amino group, which can further participate in hydrogen bonding and electrostatic interactions with biological targets.

    Furan Ring: The furan ring can interact with aromatic residues in proteins, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)furan-2-carbonyl chloride: Lacks the nitro group, resulting in different reactivity and biological activity.

    5-(4-Nitrophenyl)furan-2-carbonyl chloride: Lacks the chloro group, affecting its chemical properties and applications.

    5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and uses.

Uniqueness

5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-chloro-3-nitrophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2NO4/c12-7-2-1-6(5-8(7)14(16)17)9-3-4-10(18-9)11(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASHGRDOYUBRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378177
Record name 5-(4-CHLORO-3-NITROPHENYL)-2-FUROYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638160-09-5
Record name 5-(4-CHLORO-3-NITROPHENYL)-2-FUROYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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